molecular formula C10H17NO4 B12894107 N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide

N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide

Cat. No.: B12894107
M. Wt: 215.25 g/mol
InChI Key: WNZCHESRLCGWPG-APPZFPTMSA-N
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Description

N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring with a hydroxy group and a hexanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through intramolecular nucleophilic substitution reactions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via selective oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Attachment of the Hexanamide Side Chain: The final step involves the coupling of the tetrahydrofuran derivative with a hexanoyl chloride in the presence of a base such as triethylamine (TEA) to form the hexanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, OsO₄

    Reducing Agents: NaBH₄, lithium aluminum hydride (LiAlH₄)

    Bases: TEA, sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted amides

Scientific Research Applications

N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The tetrahydrofuran ring provides structural stability and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

  • N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)butanamide
  • N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)pentanamide

Uniqueness

N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide is unique due to its specific hexanamide side chain, which imparts distinct physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

N-[(3S,4S)-4-hydroxy-2-oxooxolan-3-yl]hexanamide

InChI

InChI=1S/C10H17NO4/c1-2-3-4-5-8(13)11-9-7(12)6-15-10(9)14/h7,9,12H,2-6H2,1H3,(H,11,13)/t7-,9+/m1/s1

InChI Key

WNZCHESRLCGWPG-APPZFPTMSA-N

Isomeric SMILES

CCCCCC(=O)N[C@H]1[C@@H](COC1=O)O

Canonical SMILES

CCCCCC(=O)NC1C(COC1=O)O

Origin of Product

United States

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